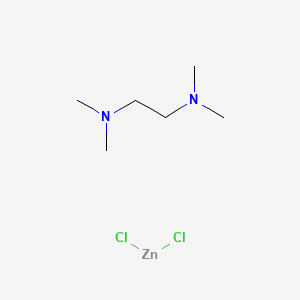

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

Descripción

The exact mass of the compound Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHCCWCYFYMBQX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421952 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28308-00-1 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Executive Summary: Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), systematically named dichloro(N,N,N',N'-tetramethylethane-1,2-diamine)zinc(II) and commonly abbreviated as [ZnCl2(tmeda)], is a stable, versatile, and easily handled coordination complex. It serves as a valuable reagent in organic synthesis, acting as an air-stable and non-hygroscopic equivalent of anhydrous zinc chloride. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, tailored for researchers and professionals in chemistry and drug development. The straightforward synthesis involves the direct reaction of zinc chloride with N,N,N',N'-tetramethylethylenediamine (TMEDA), yielding a crystalline solid. Characterization is routinely achieved through spectroscopic and analytical methods, confirming its well-defined tetrahedral geometry.

Introduction: The Significance of [ZnCl2(tmeda)]

Zinc compounds are ubiquitous in organic synthesis, primarily functioning as Lewis acids or as components of organometallic reagents.[1] Anhydrous zinc chloride (ZnCl2) is a powerful Lewis acid, but its utility is often hampered by its extreme hygroscopicity, which can lead to the decomposition of moisture-sensitive reagents and complicate reaction stoichiometry.[2]

The formation of the [ZnCl2(tmeda)] complex addresses this major limitation. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that coordinates to the zinc center through its two nitrogen atoms.[3][4] This coordination creates a stable, crystalline, and non-hygroscopic solid that is easy to handle and store under normal laboratory conditions.[2][3] The complex effectively "protects" the zinc chloride, allowing it to be deployed in sensitive reactions where the exclusion of water is critical. It is widely used in the preparation of organozinc reagents for cross-coupling reactions and other transformations in synthetic chemistry.[2][5]

Synthesis of [ZnCl2(tmeda)]

The synthesis of [ZnCl2(tmeda)] is a classic example of a coordination reaction, where a Lewis acid (ZnCl2) reacts with a Lewis base (TMEDA) to form a stable adduct.

Reaction Principle: The zinc atom in ZnCl2 is electron-deficient and readily accepts a pair of electrons from the nitrogen atoms of the TMEDA ligand. This forms a stable, four-coordinate zinc center with a tetrahedral geometry.

ZnCl₂ (Lewis Acid) + C₆H₁₆N₂ (TMEDA, Lewis Base) → C₆H₁₆Cl₂N₂Zn ([ZnCl2(tmeda)])

Expert Insight: The choice of an anhydrous solvent is paramount to prevent the hydration of zinc chloride, which would compete with the TMEDA ligand and result in an impure product. The reaction is typically exothermic, and while often performed at room temperature, initial cooling can be employed for better control.

Reagents and Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl Ether, or Ethanol)

-

Round-bottom flask with a magnetic stir bar

-

Schlenk line or inert atmosphere setup (e.g., nitrogen or argon gas)

-

Syringes and cannulas for liquid transfer

Procedure:

-

Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

Reagent Addition: Anhydrous zinc chloride (1.0 equivalent) is added to the flask. Anhydrous THF is then added via cannula to create a suspension.[6]

-

Ligand Addition: N,N,N',N'-tetramethylethylenediamine (1.0 equivalent) is added dropwise to the stirring suspension of ZnCl2 at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for a period of 1 to 2 hours. The formation of a white precipitate is typically observed as the product is often insoluble in the reaction solvent.

-

Isolation: The resulting white solid is isolated by filtration under an inert atmosphere.

-

Purification: The collected solid is washed with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: The final product, a white crystalline powder, is dried under high vacuum to remove all residual solvent.

Safety Considerations:

-

Anhydrous zinc chloride is corrosive and hygroscopic. It causes severe skin burns and eye damage.[7] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

TMEDA is a flammable liquid and a skin and eye irritant.[3] Use in a well-ventilated fume hood.

-

All manipulations should be carried out under an inert atmosphere to prevent moisture contamination.

Caption: Figure 1: Synthesis Workflow for [ZnCl2(tmeda)].

Characterization of [ZnCl2(tmeda)]

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Single-crystal X-ray diffraction provides the most definitive structural information. The complex crystallizes to reveal a zinc center coordinated to two chloride ions and the two nitrogen atoms of the TMEDA ligand. The coordination geometry around the zinc is distorted tetrahedral.[8]

| Parameter | Typical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Tetrahedral |

| Zn-Cl Bond Length | ~2.2 Å |

| Zn-N Bond Length | ~2.1 Å |

| Cl-Zn-Cl Angle | ~115° |

| N-Zn-N Angle | ~85° |

Note: Exact crystallographic parameters can vary slightly based on crystallization conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for confirming the coordination of the TMEDA ligand to the zinc center. The spectrum of the complex will show characteristic vibrations that are distinct from the free ligand or zinc chloride.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C-H stretching (methyl/methylene) | 2800-3000 | Confirms presence of TMEDA ligand. |

| C-N stretching | 1000-1200 | Shifts upon coordination to zinc. |

| Zn-N stretching | ~400-500 | Direct evidence of ligand coordination. |

| Zn-Cl stretching | ~280-320 | Direct evidence of Zn-Cl bonds. |

Expert Insight: A key indicator of successful complexation is the shift in the C-N and skeletal vibrations of the TMEDA ligand compared to its free form. The appearance of new, lower-frequency bands corresponding to Zn-N and Zn-Cl stretches is definitive proof of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (like CDCl₃ or D₂O) confirms the structure of the organic ligand within the complex.

-

¹H NMR: The spectrum typically shows two singlets. One corresponds to the twelve protons of the four equivalent methyl groups (-CH₃), and the other corresponds to the four protons of the two equivalent methylene groups (-CH₂-).

-

¹³C NMR: The spectrum will similarly show two distinct signals for the methyl and methylene carbons.

| Nucleus | Group | Typical Chemical Shift (δ) ppm |

| ¹H | -N(CH₃)₂ | ~2.5-2.8 |

| ¹H | -CH₂CH₂- | ~2.8-3.1 |

| ¹³C | -N(CH₃)₂ | ~46 |

| ¹³C | -CH₂CH₂- | ~57 |

Note: Chemical shifts can vary depending on the solvent used.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared against the theoretical values calculated from its molecular formula, C₆H₁₆Cl₂N₂Zn.

| Element | Theoretical % |

| Carbon (C) | 28.54% |

| Hydrogen (H) | 6.39% |

| Nitrogen (N) | 11.09% |

A close match between experimental and theoretical values is a strong indicator of the compound's purity.

Applications in Research and Development

[ZnCl2(tmeda)] is primarily valued as a convenient source of anhydrous zinc chloride for preparing organozinc reagents, which are crucial intermediates in organic synthesis.[2]

-

Negishi Coupling: It is used to generate organozinc reagents for palladium-catalyzed Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[9]

-

Catalysis: The complex itself can act as a Lewis acid catalyst in various organic transformations.[5]

-

Stabilization of Reagents: The chelating TMEDA ligand can stabilize reactive intermediates and enhance the reactivity of organometallic compounds.[3][5]

-

Materials Science: It serves as a precursor for the synthesis of zinc-based nanomaterials and coordination polymers.[5]

Conclusion

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) is a fundamentally important reagent that overcomes the practical challenges associated with using anhydrous zinc chloride. Its straightforward synthesis, well-defined structure, and stability make it an indispensable tool for chemists. The characterization data presented in this guide provide a clear benchmark for researchers to verify the successful synthesis and purity of this versatile complex, enabling its confident application in a wide array of synthetic methodologies.

References

-

ZnCl2-TMEDA | C6H16Cl2N2Zn | CID 5147992. PubChem, NIH. [Link]

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc. PubChem. [Link]

-

Uses and applications of zinc chloride. Trustrade. [Link]

-

Tetramethylethylenediamine. Wikipedia. [Link]

-

Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells. PubMed Central. [Link]

-

TMPZnCl•LiCl. Organic Syntheses Procedure. [Link]

-

Novel chromophores from alternated pyridine-ethylenedioxythiophene units oligomers: dramatic enhancement of photoluminescence properties in elongated derivatives. The Royal Society of Chemistry. [Link]

-

Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand. New Journal of Chemistry (RSC Publishing). [Link]

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc. AMERICAN ELEMENTS. [Link]

-

Zinc Chloride (ZnCl2) characterization. FTIR spectrum of ZnCl2 (A), XRD... ResearchGate. [Link]

-

Crystal structure of α‐zinc chloride (ZnCl2). Zn²⁺ is shown in blue, Cl - ResearchGate. [Link]

-

(a) FT‐IR spectra of ZnCl2, TEAHC, and [TEAHC:2ZnCl2]. (b) ¹H‐NMR... ResearchGate. [Link]

Sources

- 1. trustrade.ae [trustrade.ae]

- 2. Useful and Air-Stable Zinc(II) Chloride Equivalent | TCI AMERICA [tcichemicals.com]

- 3. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 4. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | C6H16Cl2N2Zn | CID 6096193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Introduction: The Strategic Advantage of the ZnCl₂(TMEDA) Complex

In the landscape of modern synthetic chemistry, the utility of organozinc reagents is well-established. However, the primary precursor, anhydrous zinc chloride (ZnCl₂), presents significant handling challenges due to its highly hygroscopic nature. The absorption of atmospheric moisture not only complicates accurate measurement but also leads to the formation of hydrates that can detrimentally affect reaction yields and reproducibility.

The coordination complex Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), hereafter referred to as ZnCl₂(TMEDA), provides an elegant and practical solution to these challenges. By forming a stable, four-coordinate complex with the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), the Lewis acidity of the zinc center is moderated, resulting in a crystalline, air-stable, and non-hygroscopic solid.[1] This adduct serves as a reliable and easily handled equivalent of anhydrous ZnCl₂, streamlining workflows and enhancing the precision of organozinc reagent preparation.[1] This guide offers a comprehensive overview of the synthesis, structure, and physicochemical properties of the ZnCl₂(TMEDA) complex, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this versatile reagent.

Synthesis and Handling

The preparation of ZnCl₂(TMEDA) is a straightforward complexation reaction between a Lewis acid (ZnCl₂) and a Lewis base (TMEDA). The stability of the resulting complex is the driving force for the reaction.

Experimental Protocol: Synthesis of ZnCl₂(TMEDA)

-

Objective: To prepare the air-stable ZnCl₂(TMEDA) complex from anhydrous zinc chloride.

-

Rationale: Anhydrous ZnCl₂ is highly reactive towards moisture. Performing the reaction under an inert atmosphere with dry solvents is crucial to prevent the formation of zinc hydroxides and ensure the quantitative formation of the desired complex. Diethyl ether is a common solvent as it is relatively non-coordinating and allows for easy precipitation and isolation of the product.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (1.0 eq) to a flask containing dry diethyl ether.

-

Stir the resulting suspension vigorously.

-

Slowly add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 eq) dropwise to the suspension at room temperature.

-

A white precipitate will form almost immediately upon addition of the TMEDA.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolate the white solid product by filtration under inert conditions.

-

Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield ZnCl₂(TMEDA) as a white crystalline powder.

-

-

Self-Validation: The success of the synthesis is confirmed by the physical properties of the product (white crystalline solid, defined melting point) and spectroscopic analysis (IR, NMR) which should match reference data. The stability of the product in air, unlike its starting material ZnCl₂, is a key indicator of successful complexation.

Caption: Workflow for the synthesis of the ZnCl₂(TMEDA) complex.

Structural and Spectroscopic Characterization

The definitive structure of ZnCl₂(TMEDA) is a monomeric complex where the zinc atom is coordinated by two chlorine atoms and the two nitrogen atoms of the bidentate TMEDA ligand.

Caption: Conceptual workflow for the thermal analysis of ZnCl₂(TMEDA).

Chemical Reactivity and Applications

The primary utility of ZnCl₂(TMEDA) stems from its ability to act as a stable, soluble source of electrophilic zinc for the preparation of organozinc reagents.

Preparation of Organozinc Reagents

ZnCl₂(TMEDA) reacts cleanly with strong nucleophiles like organolithium or Grignard reagents via transmetalation to generate the corresponding organozinc species. The complex's solubility in common ethereal solvents like THF facilitates these reactions in a homogeneous phase.

Reaction: R-M + ZnCl₂(TMEDA) → R-Zn-Cl + M-Cl + TMEDA (where R = alkyl, aryl, vinyl; M = Li, MgX)

This in-situ generation is a cornerstone of its application, as it avoids the isolation of often-unstable organozinc halides.

Role in Palladium-Catalyzed Cross-Coupling

Organozinc reagents are key partners in Negishi cross-coupling reactions, a powerful method for forming C-C bonds. [2]The use of ZnCl₂(TMEDA) as the zinc source for the transmetalation step is common in modern Negishi protocols. [3] The TMEDA ligand itself can also play a beneficial role in the catalytic cycle. It has been shown that the presence of TMEDA can influence the stereochemical outcome of Negishi couplings, preventing isomerization of vinyl-zinc reagents and enhancing product yields and selectivity, likely by coordinating to the palladium catalyst or influencing the aggregation state of the organozinc species. [4]

Caption: Role of ZnCl₂(TMEDA) in a one-pot Negishi cross-coupling reaction.

Conclusion

The ZnCl₂(TMEDA) complex is more than just a stabilized form of zinc chloride; it is a strategic tool for chemists. Its synthesis is simple, and its physical properties—notably its air stability and non-hygroscopic nature—make it a superior reagent for applications requiring a reliable source of anhydrous ZnCl₂. Through detailed structural, spectroscopic, and thermal characterization, its behavior can be well understood and predicted. Its pivotal role in the formation of organozinc reagents for powerful synthetic transformations like the Negishi coupling underscores its importance in academic research and the development of pharmaceuticals and advanced materials. This guide provides the core technical knowledge required for its effective and reliable application in the laboratory.

References

Sources

Lewis acidity of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

An In-Depth Technical Guide to the Lewis Acidity of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Abstract

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly abbreviated as ZnCl₂(TMEDA), is a versatile and highly valuable coordination complex in modern chemistry. Unlike anhydrous zinc chloride, which is notoriously hygroscopic, the TMEDA adduct offers exceptional stability and ease of handling, making it a preferred reagent in moisture-sensitive applications.[1] Its utility stems directly from the Lewis acidic nature of the zinc(II) center, which, while modulated by the presence of the TMEDA ligand, remains sufficiently electrophilic to catalyze a range of organic transformations. This guide provides a comprehensive examination of the structural, theoretical, and practical aspects of ZnCl₂(TMEDA)'s Lewis acidity. We will explore the relationship between its molecular geometry and electronic structure, detail methodologies for quantifying its Lewis acidic strength, and discuss its mechanistic role in catalysis, offering field-proven insights for its effective application.

The Foundation of Lewis Acidity: Molecular and Electronic Structure

The Lewis acidity of ZnCl₂(TMEDA) is a direct consequence of its molecular and electronic structure. The central zinc(II) ion possesses a d¹⁰ electron configuration, meaning its d-orbitals are completely filled.[2] Consequently, its ability to accept electron pairs arises from vacant, low-energy valence orbitals. In the ZnCl₂(TMEDA) complex, the zinc atom is coordinated by two chloride anions and the two nitrogen atoms of the bidentate TMEDA ligand, resulting in a four-coordinate species.

The geometry of this complex is crucial. It adopts a distorted tetrahedral geometry around the zinc center. This coordination environment dictates the hybridization of the zinc valence orbitals and, critically, the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is the primary acceptor orbital, and its energy level is a key intrinsic determinant of Lewis acidity; a lower LUMO energy corresponds to a stronger Lewis acid.[3]

A critical insight from studies of related four-coordinate zinc complexes is the concept of "geometric Lewis acidity." Research has demonstrated that the bond angles around the zinc center directly influence the energy of the LUMO.[3][4] For a tetracoordinate zinc complex, as the angles between the ligands deviate from the ideal tetrahedral angle (109.5°), the energy of the acceptor orbitals changes. Specifically, a narrowing of the primary ligand-metal-ligand bond angle can lead to a significant lowering of the LUMO energy, thereby enhancing Lewis acidity.[3] In ZnCl₂(TMEDA), the key parameters are the Cl-Zn-Cl and N-Zn-N bond angles. The steric and electronic constraints imposed by the chelating TMEDA ligand and the chloro ligands create a unique geometric and electronic environment that defines the compound's reactivity.

Quantifying Lewis Acidity: Experimental and Computational Approaches

To move beyond a qualitative description, the Lewis acidity of a compound can be quantified using established experimental and computational methods. While a universal, single scale of Lewis acidity is challenging due to dependencies on the nature of the Lewis base, several robust methods provide invaluable comparative data.[5]

The Gutmann-Beckett Method: An Experimental Benchmark

The Gutmann-Beckett method is a widely accepted NMR-based technique for determining the effective Lewis acidity of a substance in solution.[6][7] It employs triethylphosphine oxide (Et₃PO) as a sensitive probe molecule. The oxygen atom of Et₃PO is a potent Lewis base that coordinates to the Lewis acidic zinc center. This donation of electron density causes a deshielding of the adjacent phosphorus nucleus, which is observed as a downfield shift in its ³¹P NMR spectrum. The magnitude of this chemical shift is directly proportional to the Lewis acid's strength and is expressed as an Acceptor Number (AN).[6]

The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO-Lewis acid adduct, and 41.0 ppm is the reference chemical shift of free Et₃PO in a non-coordinating solvent like hexane.[6]

While a specific AN for ZnCl₂(TMEDA) is not prominently reported in the literature, we can predict its relative strength. Anhydrous ZnCl₂ is a moderately strong Lewis acid.[8] The coordination of the electron-donating TMEDA ligand to the zinc center increases the electron density on the metal, which in turn is expected to decrease its Lewis acidity relative to uncomplexed ZnCl₂. However, it remains sufficiently acidic for many catalytic applications. For context, Table 1 provides the AN for several common Lewis acids.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) | Relative Strength |

| Hexane | 0 | Non-coordinating |

| TiCl₄ | 70 | Strong |

| B(C₆F₅)₃ | 82 | Very Strong |

| AlCl₃ | 87 | Very Strong |

| BF₃ | 89 | Very Strong |

| SbCl₅ | 100 | Reference Superacid |

| BI₃ | 115 | Extremely Strong |

| Source: Data compiled from various sources.[6] |

Experimental Protocol: Determination of the Gutmann-Beckett Acceptor Number for ZnCl₂(TMEDA)

This protocol outlines the procedure for determining the AN of the solid ZnCl₂(TMEDA) complex.

I. Materials and Reagents:

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) (solid, dried under vacuum)

-

Triethylphosphine oxide (Et₃PO) (solid, dried under vacuum)

-

Deuterated dichloromethane (CD₂Cl₂) or deuterated chloroform (CDCl₃) (anhydrous, stored over molecular sieves)

-

NMR tubes and caps (oven-dried)

-

Inert atmosphere glovebox or Schlenk line

II. Procedure:

-

Preparation of Stock Solution (under inert atmosphere):

-

Accurately weigh a sample of Et₃PO (e.g., 13.4 mg, 0.1 mmol).

-

Dissolve it in a precise volume of anhydrous deuterated solvent (e.g., 10.0 mL of CD₂Cl₂) to create a 0.01 M stock solution.

-

-

Preparation of the NMR Sample (under inert atmosphere):

-

Accurately weigh an equimolar amount of ZnCl₂(TMEDA) (e.g., 25.2 mg, 0.1 mmol) directly into a clean, dry NMR tube.

-

Using a gas-tight syringe, add a precise volume of the Et₃PO stock solution (e.g., 1.0 mL) to the NMR tube. This will create a solution where the Lewis acid and the probe are in a 1:1 molar ratio relative to the solvent volume used for the probe.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure complete dissolution of the solid complex.

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

-

Use a sufficient number of scans to obtain a high signal-to-noise ratio.

-

Record the chemical shift (δₛₐₘₚₗₑ) of the singlet corresponding to the ZnCl₂(TMEDA)-Et₃PO adduct.

-

-

Calculation:

-

Use the recorded δₛₐₘₚₗₑ in the Gutmann-Beckett equation to calculate the Acceptor Number.

-

III. System Validation:

-

A reference spectrum of the Et₃PO stock solution in the chosen deuterated solvent should be acquired to confirm its chemical shift is close to the reference value (slight solvent effects are expected).

-

The protocol's integrity can be validated by measuring the AN of a known Lewis acid, such as B(C₆F₅)₃, under identical conditions and comparing it to the literature value.

Fluoride Ion Affinity (FIA): A Computational Benchmark

A powerful computational method for assessing intrinsic Lewis acidity is the calculation of the Fluoride Ion Affinity (FIA). The FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[9]

LA + F⁻ → [LA-F]⁻ ; FIA = -ΔH

Fluoride is a small, hard Lewis base, making the FIA a good measure of the intrinsic electron-accepting ability of the Lewis acid, free from steric and solvent effects.[9] Higher FIA values indicate stronger Lewis acidity. This method is particularly valuable for comparing the intrinsic properties of different Lewis acids and for designing new ones. While the experimental determination is challenging, FIA values are readily accessible through quantum chemical calculations (e.g., using Density Functional Theory, DFT).[9]

Catalytic Applications: The Functional Role of Lewis Acidity

The practical relevance of ZnCl₂(TMEDA)'s Lewis acidity is most evident in its role as a catalyst or reagent in organic synthesis. Its stability and solubility in organic solvents make it an ideal precursor for the in-situ generation of organozinc reagents for reactions like the Negishi cross-coupling.

In this context, the Lewis acidic zinc center is crucial for the transmetalation step. An organolithium or Grignard reagent, which is highly reactive and basic, reacts with ZnCl₂(TMEDA). The electrophilic zinc center facilitates the transfer of the organic group from lithium or magnesium to zinc, forming a more functional-group-tolerant organozinc species. DFT calculations on related systems suggest that TMEDA can promote the ionization of the zinc-halide bond, potentially stabilizing the resulting organozinc species and influencing its reactivity.[10]

Conclusion

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) stands as a cornerstone reagent that expertly balances stability with reactivity. Its Lewis acidity, while moderated by the electron-donating TMEDA ligand compared to anhydrous zinc chloride, is the key to its function. This guide has established that the compound's distorted tetrahedral geometry is intrinsically linked to its electronic properties and its ability to act as an electron pair acceptor. Through established methodologies like the Gutmann-Beckett method and computational FIA, its moderate Lewis acidity can be contextualized and compared with other catalysts. Ultimately, the true measure of its utility is found in its diverse applications, where it serves as a reliable and manageable Lewis acid, enabling crucial bond-forming reactions in the synthesis of complex molecules relevant to research and industry. Understanding the principles outlined herein empowers researchers to leverage the unique properties of ZnCl₂(TMEDA) with greater precision and insight.

References

-

Why Diorganyl Zinc Lewis Acidity Dramatically Increases with Narrowing C–Zn–C Bond Angle. Inorganic Chemistry, ACS Publications, 2020.

-

Synthesis, Reactivity, and Lewis Acidity of Cationic Zinc Complexes. Request PDF, 2021.

-

An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Angewandte Chemie International Edition, Wiley Online Library, 2020.

-

ZnCl₂-TMEDA | C6H16Cl2N2Zn | CID 5147992. PubChem, National Center for Biotechnology Information.

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) | 28308-00-1. TCI Chemicals.

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc. PubChem, National Center for Biotechnology Information.

-

Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents using X-ray spectroscopy. ResearchGate, 2024.

-

DICHLORO(N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE)ZINC | 28308-00-1. ChemicalBook.

-

Synthesis, X-ray crystal structure, photolumi & antimicrobial proprtz of Zn (II) coordination polymer. Academia.edu, 2017.

-

The Lewis Acidity of Zinc Chloride Hydrate: A Technical Guide for Researchers. Benchchem.

-

The biological inorganic chemistry of zinc ions. PMC, National Center for Biotechnology Information, 2011.

-

12.5: Zinc as Lewis Acid and Template. Chemistry LibreTexts, 2021.

-

Lewis Acidic Zinc(II) Complexes of Tetradentate Ligands as Building Blocks for Responsive Assembled Supramolecular Structures. MDPI, 2023.

-

Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc. Sigma-Aldrich.

-

Gutmann–Beckett method. Wikipedia.

-

Why Diorganyl Zinc Lewis Acidity Dramatically Increases with Narrowing C–Zn–C Bond Angle. ResearchGate, 2020.

-

Complexes of Zinc-Coordinated Heteroaromatic N-Oxides with Pyrene: Lewis Acid Effects on the Multicenter Donor–Acceptor Bonding. PMC, National Center for Biotechnology Information, 2024.

-

How does ZnCl₂ act as a Lewis acid even though Zn has a pseudo noble gas configuration 3d¹⁰? Quora.

-

L. LEWIS ACID CATALYSIS. University of Wisconsin-La Crosse.

-

X-RAY DIFFRACTION ANALYSIS OF ZINC. Cosmos Journal, 2019.

-

Useful and Air-Stable Zinc(II) Chloride Equivalent. TCI AMERICA.

-

Useful and Air-Stable Zinc(II) Chloride Equivalent. Tokyo Chemical Industry UK Ltd..

-

Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. ResearchGate, 2019.

-

ZnCl₂-mediated stereo- and chemoselective synthesis of vinylphosphonates. Organic & Biomolecular Chemistry, RSC Publishing, 2022.

-

A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction... PMC, National Center for Biotechnology Information, 2017.

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method. PubMed, 2022.

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI, 2020.

-

Evidence for the Role of Tetramethylethylenediamine in Aqueous Negishi Cross-Coupling... PubMed, 2011.

-

Chlorometallate(III) ionic liquids as Lewis acidic catalysts – a quantitative study of acceptor properties. ResearchGate, 2010.

-

Determination of Lewis Acidity using ³¹P NMR. Carbon, Magritek.

Sources

- 1. Useful and Air-Stable Zinc(II) Chloride Equivalent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. magritek.com [magritek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for the role of tetramethylethylenediamine in aqueous Negishi cross-coupling: synthesis of nonproteinogenic phenylalanine derivatives on water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

This guide provides an in-depth technical overview of the spectroscopic data for Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), a frequently utilized zinc-TMEDA complex in organometallic and coordination chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key spectral information (NMR, IR) with the underlying chemical principles governing the compound's structure and behavior.

Introduction: The Structure-Spectra Relationship

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), often abbreviated as ZnCl₂(TMEDA), is a stable, crystalline solid formed by the coordination of one equivalent of the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) to zinc(II) chloride.[1][2] The TMEDA ligand coordinates to the zinc metal center through its two nitrogen atoms, resulting in a complex with a distorted tetrahedral geometry around the zinc atom.[3][4]

Understanding this coordination is fundamental to interpreting the compound's spectroscopic data. The formation of the Zn-N bonds induces significant changes in the electronic environment of the TMEDA ligand, which are directly observable in its NMR and IR spectra when compared to the free, uncoordinated ligand.

Caption: Molecular structure of ZnCl₂(TMEDA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of ZnCl₂(TMEDA) in solution. The symmetry of the coordinated TMEDA ligand leads to a relatively simple and interpretable spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ZnCl₂(TMEDA) is characterized by two distinct singlets. Due to the tetrahedral geometry and free rotation around the C-C and C-N bonds in solution, the protons of the four methyl groups are chemically equivalent, as are the protons of the two methylene groups.

-

Causality of Chemical Shifts: The coordination of the nitrogen lone pairs to the electron-deficient zinc center withdraws electron density from the TMEDA ligand. This deshielding effect causes the proton signals of the complex to shift downfield (to a higher ppm value) compared to the free TMEDA ligand.[4]

Table 1: ¹H NMR Data Comparison

| Protons | Free TMEDA (ppm)[4][5] | Coordinated TMEDA in ZnCl₂(TMEDA) (ppm)[4] | Multiplicity |

| Methylene (-CH₂-CH₂-) | ~2.38 | ~2.68 | Singlet |

| Methyl (-N(CH₃)₂) | ~2.24 | ~2.58 | Singlet |

Note: Chemical shifts are typically referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Similar to the proton spectrum, the ¹³C NMR spectrum of ZnCl₂(TMEDA) displays two signals corresponding to the two sets of chemically equivalent carbon atoms: the methyl carbons and the methylene carbons. The downfield shift upon coordination is also observed for the carbon signals, reflecting the same deshielding effect.

Table 2: ¹³C NMR Data

| Carbons | Free TMEDA (ppm)[6] | Coordinated TMEDA in ZnCl₂(TMEDA) (ppm)[7] |

| Methylene (C H₂-C H₂) | ~57.4 | Data available in spectral databases[7][8] |

| Methyl (-N(C H₃)₂) | ~45.5 | Data available in spectral databases[7][8] |

Note: Specific ppm values for the complex can be found in databases such as PubChem and SpectraBase, often sourced from suppliers like Sigma-Aldrich.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and provides key information about the coordination of the TMEDA ligand. The most significant changes between the free ligand and the complex are observed in the C-N and C-H stretching and bending regions.

-

Expert Insight: While a complete assignment of every peak is complex, the diagnostic value lies in observing shifts in characteristic bands. The coordination to zinc restricts the vibrational freedom of the C-N bonds and perturbs the adjacent C-H bonds. This typically results in shifts to higher or lower frequencies and changes in peak intensity.

Table 3: Key IR Vibrational Regions for ZnCl₂(TMEDA)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Interpretation |

| C-H Stretching (Aliphatic) | 2800 - 3000 | These bands, corresponding to the methyl and methylene groups, may shift slightly in position and intensity upon complexation due to changes in the electronic environment. |

| C-H Bending | 1350 - 1470 | The bending vibrations of the CH₂ and CH₃ groups are sensitive to the conformational rigidity imposed by coordination. |

| C-N Stretching | 1000 - 1250 | This region is highly diagnostic. The C-N stretching frequency in the complex is expected to differ significantly from that of the free ligand, providing direct evidence of Zn-N bond formation.[9] |

| Zn-N Stretching | 400 - 600 | The appearance of new bands in the far-IR region, which are absent in the spectrum of free TMEDA, can be attributed to the Zn-N stretching vibrations, confirming coordination.[10][11] |

The IR spectrum of anhydrous ZnCl₂ shows broad features, but the primary spectral changes in the complex are dominated by the vibrations of the organic ligand.[12][13]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

Sources

- 1. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 2. Dichloro(N,N,N ,N -tetramethylethylenediamine)zinc 98 28308-00-1 [sigmaaldrich.com]

- 3. Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and characterization of zinc di( O -2,2-dimethylpentan-3-yl dithiocarbonates) bearing pyridine or tetramethylethylenediamine coligands and i ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT03065A [pubs.rsc.org]

- 5. N,N,N',N'-Tetramethylethylenediamine(110-18-9) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | C6H16Cl2N2Zn | CID 6096193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ZnCl2-TMEDA | C6H16Cl2N2Zn | CID 5147992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Zinc chloride(7646-85-7) IR Spectrum [chemicalbook.com]

Thermal stability and decomposition of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Abstract

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly abbreviated as ZnCl₂(TMEDA), is a versatile and valuable coordination complex in modern chemistry. Its enhanced stability and non-hygroscopic nature compared to anhydrous zinc chloride make it a preferred reagent in numerous applications, including catalysis, the synthesis of organozinc reagents, and as a precursor for advanced materials.[1][2][3] Understanding the thermal stability and decomposition pathway of ZnCl₂(TMEDA) is paramount for its safe handling, storage, and effective use in thermally sensitive applications. This guide provides a comprehensive analysis of the compound's thermal properties, outlines detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposes a logical decomposition mechanism, and details critical safety protocols.

Introduction to Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) is a coordination complex where a central zinc(II) ion is coordinated to two chloride ions and one molecule of the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA). The chelation by the TMEDA ligand confers significant stability to the complex.

Chemical Identity and Properties

A summary of the key chemical and physical properties of ZnCl₂(TMEDA) is presented in Table 1.

| Property | Value | Source(s) |

| Synonyms | ZnCl₂-TMEDA, (N,N,N',N'-Tetramethylethylenediamine)zinc(II) dichloride | [1][4][5] |

| CAS Number | 28308-00-1 | [6][7][8] |

| Molecular Formula | C₆H₁₆Cl₂N₂Zn or [(CH₃)₂NCH₂CH₂N(CH₃)₂]ZnCl₂ | [6][7][9] |

| Molecular Weight | ~252.50 g/mol | [6][8][10] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 176-178 °C | [6][11] |

| Key Feature | Air-stable and non-hygroscopic solid | [2][3] |

Significance and Applications in Research and Development

The primary advantage of ZnCl₂(TMEDA) over anhydrous zinc chloride (ZnCl₂) is its ease of handling.[2] Anhydrous ZnCl₂ is highly hygroscopic and its dissolution is exothermic, which can lead to the decomposition of sensitive organometallic reagents.[2] ZnCl₂(TMEDA) serves as a stable, solid equivalent, finding utility in several domains:

-

Catalysis: It is an effective Lewis acid catalyst in various organic reactions, including the synthesis of polymers and fine chemicals.[1]

-

Organometallic Synthesis: It is widely used for the preparation of organozinc reagents without the risk of moisture-induced decomposition.[2]

-

Materials Science: It acts as a precursor in the synthesis of zinc-based nanomaterials with unique optical and electronic properties.[1]

-

Coordination Chemistry: Its well-defined structure makes it a model compound for studying metal-ligand interactions.[1]

Thermal Stability Profile

The thermal stability of a compound dictates its operational limits in chemical processes. For ZnCl₂(TMEDA), this is characterized by its phase transitions and mass loss as a function of temperature.

Melting Point and Phase Transition

The compound exhibits a sharp melting point in the range of 176-178 °C .[6][11] This transition from a solid to a liquid phase represents the initial limit of its thermal stability in the solid state. A Differential Scanning Calorimetry (DSC) analysis would show a distinct endothermic peak corresponding to the enthalpy of fusion at this temperature.

Thermogravimetric Analysis (TGA) Profile

Table 2: Predicted Thermal Decomposition Events for ZnCl₂(TMEDA)

| Temperature Range (°C) | Event | Predicted Mass Loss | Notes |

| ~180 - 300 °C | Step 1: Dissociation and volatilization of the TMEDA ligand. | ~46% | This initial mass loss corresponds to the complete removal of the TMEDA ligand (MW ≈ 116.2 g/mol ). |

| > 400 °C | Step 2: Decomposition/volatilization of the remaining Zinc Chloride. | ~54% | Anhydrous ZnCl₂ begins to decompose and volatilize at temperatures starting around 400 °C.[12] |

Proposed Decomposition Mechanism

The thermal degradation of ZnCl₂(TMEDA) is logically hypothesized to occur in a stepwise manner, beginning with the cleavage of the coordination bonds between the zinc center and the TMEDA ligand, followed by the decomposition of the inorganic salt at a much higher temperature.

Stepwise Thermal Degradation

-

Ligand Dissociation: Upon heating past its melting point, the compound gains sufficient thermal energy to overcome the dative covalent bonds between the nitrogen atoms of the TMEDA ligand and the zinc atom. This results in the dissociation of the intact TMEDA molecule, which is volatile and escapes as a gas, leaving behind anhydrous zinc chloride.

[(CH₃)₂NCH₂CH₂N(CH₃)₂]ZnCl₂ (l) → ZnCl₂ (s/l) + (CH₃)₂NCH₂CH₂N(CH₃)₂ (g)

-

Salt Decomposition: The remaining zinc chloride is stable until much higher temperatures are reached. The decomposition of pure ZnCl₂ is observed to begin at approximately 400 °C.[12]

The following diagram illustrates this proposed pathway.

Caption: Proposed two-step thermal decomposition pathway for ZnCl₂(TMEDA).

Experimental Methodologies for Thermal Analysis

To empirically validate the thermal stability and decomposition profile of ZnCl₂(TMEDA), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.[13][14][15] The following protocols are designed as a self-validating system to provide a comprehensive thermal characterization.

Caption: Workflow for the comprehensive thermal analysis of ZnCl₂(TMEDA).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the mass loss of ZnCl₂(TMEDA) as a function of temperature, thereby identifying decomposition temperatures and confirming the composition.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of ZnCl₂(TMEDA) into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to study the inherent thermal decomposition, preventing oxidative side reactions that would occur in the presence of air.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between experimental speed and the resolution of distinct thermal events.

-

-

Data Analysis: Plot the percentage of mass remaining versus temperature. Calculate the derivative of this curve (DTG) to precisely identify the temperatures of maximum mass loss rate for each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (melting, decomposition) of ZnCl₂(TMEDA).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of ZnCl₂(TMEDA) into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to volatilization before a decomposition event, ensuring that the measured heat flow is accurate.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 3 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. Causality: This range is sufficient to observe the melting point and the first decomposition step (ligand loss), which are typically the most relevant for process chemistry.

-

-

Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition processes) and integrate the peak areas to determine the enthalpy change (ΔH) for each event.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. ZnCl₂(TMEDA) is classified as a hazardous substance.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[8][16] Inhalation may cause drowsiness or dizziness.[16]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[16][17]

-

Handling: Avoid creating dust. Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[16] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17][18] The compound can be air and moisture sensitive, so storage under an inert gas like nitrogen is recommended for long-term integrity.[17][18] Keep away from heat, open flames, and other sources of ignition.[16][18]

Conclusion

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) is a stable and convenient alternative to anhydrous zinc chloride, but its utility is bounded by its thermal properties. The complex is stable up to its melting point of approximately 176-178 °C. Beyond this temperature, it undergoes a predictable, two-step decomposition, beginning with the loss of the TMEDA ligand, followed by the decomposition of zinc chloride at significantly higher temperatures. The experimental protocols detailed in this guide provide a robust framework for researchers to verify this thermal behavior and establish safe operating parameters for its use in synthesis and material applications. A thorough understanding of this thermal profile is essential for leveraging the full potential of this important chemical reagent while ensuring process safety and reproducibility.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5147992, ZnCl2-TMEDA. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6096193, Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc. Retrieved from [Link]

-

ResearchGate. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

-

ResearchGate. TGA curves for the uncalcined-MCM-41 (a), pure ZnCl2 (b) and ZnCl2-MCM41 (c). Retrieved from [Link]

-

Scribd. A Study On TGA, DTA, UV - Thermogravimetric Analysis. Retrieved from [Link]

-

American Elements. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc. Retrieved from [Link]

-

ResearchGate. Thermal analysis study of some transition metal complexes by TG and DSC methods. Retrieved from [Link]

-

ResearchGate. Thermoanalytical results (TGA, DSC) of the complexes. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Prevention. (2023, December 17). Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells. Retrieved from [Link]

-

NETZSCH. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) curves of Zn(Arg)2, ZnSt2, and.... Retrieved from [Link]

-

Mettler Toledo. DSC Measurements of Metals by DSC and TGA/DSC. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Useful and Air-Stable Zinc(II) Chloride Equivalent | TCI AMERICA [tcichemicals.com]

- 3. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 4. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) | 28308-00-1 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 二氯(N,N,N′,N′-四甲基乙二胺)锌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | C6H16Cl2N2Zn | CID 6096193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfachemic.com [alfachemic.com]

- 10. ZnCl2-TMEDA | C6H16Cl2N2Zn | CID 5147992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DICHLORO(N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE)ZINC | 28308-00-1 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc (CAS 28308-00-1)

A Note on Chemical Identity: It is crucial to clarify that CAS number 28308-00-1 is unequivocally assigned to Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc.[1] Initial inquiries linking this CAS number to 2-(2-amino-5-nitrophenyl)acetonitrile are incorrect; the latter is a distinct chemical entity with the CAS number 79545-11-2.[2][3] This guide will focus exclusively on the properties and applications of Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc.

Introduction

Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc, commonly abbreviated as ZnCl2-TMEDA, is a coordination complex of zinc chloride with the bidentate ligand N,N,N′,N′-tetramethylethylenediamine (TMEDA).[1][4] This compound is a white to off-white crystalline solid that has gained significant traction in the fields of organic and organometallic chemistry. Its stability, ease of handling compared to uncomplexed zinc chloride, and unique reactivity profile make it a valuable reagent and catalyst in a variety of chemical transformations.[4][5] This guide provides a comprehensive overview of the properties, synthesis, and key applications of ZnCl2-TMEDA for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

ZnCl2-TMEDA is an air-stable, crystalline solid, which makes it a convenient alternative to the highly hygroscopic zinc chloride.[4] The coordination of the TMEDA ligand to the zinc center modulates its Lewis acidity and enhances its solubility in organic solvents.

| Property | Value | Source |

| CAS Number | 28308-00-1 | [1] |

| Molecular Formula | C6H16Cl2N2Zn | [6][7] |

| Molecular Weight | 252.50 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 176-178 °C | |

| Solubility | Soluble in organic solvents such as THF | [8] |

| Stability | Air and moisture sensitive, handle under inert gas |

Synthesis and Structure

The preparation of Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc is straightforward. It is typically synthesized by the direct reaction of anhydrous zinc chloride (ZnCl2) with one equivalent of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in an appropriate solvent. The complex readily crystallizes from solution.

The structure of ZnCl2-TMEDA features a central zinc atom coordinated to two chloride ions and the two nitrogen atoms of the TMEDA ligand, forming a distorted tetrahedral geometry. This coordination stabilizes the zinc center and influences its reactivity.

Applications in Organic Synthesis

The primary utility of ZnCl2-TMEDA lies in its role as a versatile catalyst and reagent in organic synthesis. It serves as a potent Lewis acid and is a key precursor for the in-situ generation of organozinc reagents for cross-coupling reactions.[5]

Catalysis in Cross-Coupling Reactions

ZnCl2-TMEDA is frequently employed in Negishi cross-coupling reactions, which form carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The ZnCl2-TMEDA complex facilitates the transmetalation step in the catalytic cycle. A significant advantage of using this complex is its ability to form stable, manageable organozinc species.[8]

Below is a diagram illustrating the general workflow for a Negishi cross-coupling reaction utilizing ZnCl2-TMEDA for the in-situ formation of the organozinc reagent.

Sources

- 1. ジクロロ(N,N,N′,N′-テトラメチルエチレンジアミン)亜鉛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(4-Amino-3-nitrophenyl)acetonitrile | C8H7N3O2 | CID 14891905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. alfachemic.com [alfachemic.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to Dichloro(TMEDA)zinc as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and practical catalytic systems is a perpetual endeavor. Among the diverse array of catalysts, Lewis acids play a pivotal role in activating substrates and facilitating a multitude of bond-forming reactions. While numerous Lewis acids have been developed, those based on zinc have garnered significant attention due to the element's natural abundance, low toxicity, and predictable coordination chemistry. This guide focuses on a particularly effective and user-friendly zinc-based Lewis acid: dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly abbreviated as ZnCl₂(TMEDA).

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent self-validating nature of the described protocols, and a strong foundation in authoritative scientific literature. Herein, we will explore the synthesis, structure, and properties of ZnCl₂(TMEDA), delve into its versatile applications as a Lewis acid catalyst with detailed mechanistic insights and experimental protocols, and offer a comparative perspective on its advantages in the synthetic chemist's toolkit.

The Genesis of a Practical Lewis Acid: Understanding Dichloro(TMEDA)zinc

The utility of anhydrous zinc chloride (ZnCl₂) as a Lewis acid has long been established in organic synthesis. However, its practical application is often hampered by its highly hygroscopic nature, which can lead to inconsistent results and the decomposition of sensitive reagents. The formation of the coordination complex with N,N,N',N'-tetramethylethylenediamine (TMEDA) elegantly circumvents this issue.

Synthesis and Characterization: A Straightforward and Reliable Preparation

The preparation of dichloro(TMEDA)zinc is a testament to its practicality, involving a simple and high-yielding procedure. The synthesis, as first reported by Kjonaas and Hoffer, involves the direct reaction of anhydrous zinc chloride with TMEDA.[1]

Experimental Protocol: Synthesis of Dichloro(TMEDA)zinc

Objective: To prepare the air-stable and non-hygroscopic Lewis acid catalyst, dichloro(TMEDA)zinc.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a solution of anhydrous zinc chloride (1.0 eq) in anhydrous diethyl ether or THF is prepared in a Schlenk flask.

-

To this stirred solution, N,N,N',N'-tetramethylethylenediamine (1.0 eq) is added dropwise at room temperature.

-

Upon addition of TMEDA, a white precipitate of dichloro(TMEDA)zinc immediately forms.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete complexation.

-

The white solid is collected by filtration under inert atmosphere, washed with a small amount of anhydrous diethyl ether or THF to remove any unreacted starting materials, and dried under vacuum.

Self-Validation: The formation of a stable, white, crystalline solid that is easily handled in the air (for short periods) is a primary indicator of successful synthesis. The complex's significantly reduced hygroscopicity compared to anhydrous ZnCl₂ provides immediate validation of its altered properties.[2] Further characterization by melting point and spectroscopy confirms its identity and purity.

Structural Elucidation and Physicochemical Properties

The coordination of the bidentate TMEDA ligand to the zinc center results in a tetrahedral geometry, as confirmed by X-ray crystallographic studies of similar zinc complexes.[3] This coordination satisfies the zinc atom's coordination sphere, contributing to the complex's stability.

Table 1: Physicochemical Properties of Dichloro(TMEDA)zinc

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂Zn | [4][5] |

| Molecular Weight | 252.50 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 176-179 °C | [4] |

| Solubility | Soluble in methanol. | [6] |

| Stability | Air-stable and non-hygroscopic | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides a clear signature of the TMEDA ligand coordinated to the zinc center.

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, confirming the structure of the organic ligand.

-

FT-IR: The infrared spectrum shows characteristic vibrational frequencies for the C-H and C-N bonds of the TMEDA ligand, as well as vibrations associated with the metal-ligand bonds.[7]

The Heart of the Matter: Dichloro(TMEDA)zinc as a Lewis Acid Catalyst

The Lewis acidity of the zinc center in ZnCl₂(TMEDA) is the cornerstone of its catalytic activity. The electron-withdrawing chlorine atoms enhance the electrophilicity of the zinc ion, enabling it to coordinate to and activate a wide range of Lewis basic substrates, most notably carbonyl compounds.

Mechanism of Lewis Acid Catalysis

The general mechanism of Lewis acid catalysis by dichloro(TMEDA)zinc involves the coordination of the zinc center to a lone pair of electrons on the substrate, typically the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Application in Aldol Reactions

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, is effectively catalyzed by dichloro(TMEDA)zinc. The catalyst activates the aldehyde or ketone electrophile, facilitating the addition of an enol or enolate nucleophile.

Mechanistic Insight:

-

Activation of the Carbonyl Electrophile: ZnCl₂(TMEDA) coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity.

-

Enol/Enolate Formation: In the presence of a mild base or under thermal conditions, the nucleophilic partner forms an enol or enolate.

-

C-C Bond Formation: The enol/enolate attacks the activated carbonyl carbon, forming the new carbon-carbon bond and a zinc-alkoxide intermediate.

-

Protonolysis and Catalyst Regeneration: Subsequent workup with a protic source protonates the alkoxide to yield the β-hydroxy carbonyl product and regenerates the ZnCl₂(TMEDA) catalyst.

Catalysis of Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is another area where dichloro(TMEDA)zinc excels as a catalyst.[5] By coordinating to the carbonyl oxygen, the catalyst enhances the electrophilicity of the β-carbon, promoting the addition of a wide range of soft nucleophiles.

Experimental Protocol: Dichloro(TMEDA)zinc-Catalyzed Michael Addition

Objective: To perform a conjugate addition of a thiol to an α,β-unsaturated ketone catalyzed by dichloro(TMEDA)zinc.

Materials:

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Thiol (e.g., thiophenol)

-

Dichloro(TMEDA)zinc (5-10 mol%)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

Reaction vessel with magnetic stirring

Procedure:

-

To a stirred solution of the α,β-unsaturated ketone (1.0 eq) in the anhydrous solvent, add dichloro(TMEDA)zinc (0.05-0.1 eq).

-

Add the thiol (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The disappearance of the starting materials (monitored by TLC) and the appearance of a new, less polar spot corresponding to the adduct are indicative of a successful reaction. The identity and purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.

Role in Cross-Coupling Reactions: The Negishi Coupling

Dichloro(TMEDA)zinc is an excellent precursor for the in situ generation of organozinc reagents for Negishi cross-coupling reactions. Its non-hygroscopic nature ensures the integrity of the organometallic species formed.[1]

Workflow for in situ Generation of Organozinc Reagents and Negishi Coupling:

A typical procedure involves the reaction of an organolithium or Grignard reagent with dichloro(TMEDA)zinc to generate the corresponding organozinc species, which then participates in the palladium-catalyzed cross-coupling with an organic halide.[1] The presence of TMEDA can also play a crucial role in activating the zinc surface for the insertion into alkyl halides.[8]

Asymmetric Catalysis: The Next Frontier

While dichloro(TMEDA)zinc itself is achiral, the principles of its catalytic activity can be extended to asymmetric synthesis through the use of chiral ligands. The development of chiral analogues of TMEDA or other chelating diamines allows for the creation of chiral zinc complexes that can induce enantioselectivity in a variety of transformations. Research in this area has shown that chiral dinuclear zinc catalysts can be highly effective in asymmetric reactions.[9] The design of these catalysts often involves a bimetallic system where one zinc center acts as a Lewis acid to activate the electrophile, while the other facilitates the delivery of the nucleophile in a stereocontrolled manner.

Advantages and Comparative Analysis

The primary advantage of dichloro(TMEDA)zinc over anhydrous zinc chloride lies in its ease of handling and storage.[2] Its non-hygroscopic nature leads to more reproducible and reliable results, a critical factor in both academic research and industrial drug development.

Table 2: Comparison of ZnCl₂ and ZnCl₂(TMEDA) as Lewis Acid Catalysts

| Feature | Anhydrous ZnCl₂ | Dichloro(TMEDA)zinc |

| Hygroscopicity | Highly hygroscopic | Non-hygroscopic |

| Handling | Requires stringent inert atmosphere techniques | Can be handled in air for short periods |

| Reproducibility | Can be variable due to water content | High reproducibility |

| Lewis Acidity | Strong | Moderate, but effective |

| Solubility | Soluble in ethereal solvents (exothermic) | Soluble in various organic solvents |

The moderate Lewis acidity of dichloro(TMEDA)zinc can also be an advantage, leading to higher selectivity in certain reactions compared to stronger, less discriminating Lewis acids.

Safety and Handling

Dichloro(TMEDA)zinc is classified as a corrosive substance and can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Dichloro(TMEDA)zinc has established itself as a valuable and practical Lewis acid catalyst in the arsenal of the modern synthetic chemist. Its straightforward synthesis, air-stability, and broad applicability in fundamental organic transformations make it an attractive alternative to traditional, more sensitive Lewis acids. For professionals in pharmaceutical and agrochemical research and development, the reliability and reproducibility afforded by this catalyst are invaluable. As the field of catalysis continues to evolve, the principles demonstrated by the efficacy of dichloro(TMEDA)zinc will undoubtedly inspire the design of new and even more sophisticated catalytic systems for the efficient and selective synthesis of complex molecules.

References

-

Kjonaas, R. A.; Hoffer, R. K. A Convenient, Air-Stable, and Non-Hygroscopic Zinc Chloride Equivalent. J. Org. Chem.1988 , 53 (17), 4133–4135. [Link]

-

PubChem. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc. [Link]

-

MDPI. Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. [Link]

-

ResearchGate. Aldol Reaction Catalyzed by an Interpenetrated Zinc Carboxylate Metal–Organic Framework Under Heterogeneous Base Free Conditions in Aqueous Ethanol. [Link]

-

PMC. Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents using X-ray spectroscopy. [Link]

-

ResearchGate. FTIR spectrum of the [Zn(L)2] complex. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

ResearchGate. Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents using X-ray spectroscopy. [Link]

-

ResearchGate. Reaction Mechanism for the LiCl-Mediated Directed Zinc Insertion: A Computational and Experimental Study. [Link]

-

ACS Publications. Speciation of ZnMe2, ZnMeCl, and ZnCl2 in Tetrahydrofuran (THF), and Its Influence on Mechanism Calculations of Catalytic Processes. [Link]

-

ResearchGate. Dual mechanism of zinc-proline catalyzed aldol reactions in water. [Link]

-

K-Chem. Synthesis and X-ray Crystal Structure of Dichloro[N-{6-methyl-2-pyridyl)methyl}-(S)- 1-phenylethylamine]zinc(II) and Its Catalytic Application to rac-Lactide Polymerization. [Link]

-

ResearchGate. The direct aldol reactions catalyzed by [TMG][Lac]. [Link]

-

Organic Chemistry Portal. Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. [Link]

-

Lund University Publications. Michael additions utilizing transition- metal-catalysts, Scope and limitations. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

PubMed. Evidence for the Role of Tetramethylethylenediamine in Aqueous Negishi Cross-Coupling: Synthesis of Nonproteinogenic Phenylalanine Derivatives on Water. [Link]

-

Organic Chemistry Frontiers. Dinuclear zinc-catalyzed asymmetric [3 + 2] cyclization reaction for direct assembly of chiral α-amino-γ-butyrolactones bearing three stereocenters. [Link]

-

Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. [Link]

-

ResearchGate. Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. [Link]

-

PMC. Preparation and Characterization of Zinc(II)-Based Lewis/Brønsted Acidic Deep Eutectic Solvents. [Link]

-

Chemdad. dichloro(n,n,n',n'-tetramethylethylenediamine)zinc. [Link]

-

PMC. A Combined DFT and NMR Investigation of the Zinc Organometallic Intermediate Proposed in the Syn-Selective Tandem Chain Extension-Aldol Reaction of β-Keto Esters. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PubMed. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide. [Link]

-

NIH. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. [Link]

Sources

- 1. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | C6H16Cl2N2Zn | CID 6096193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Useful and Air-Stable Zinc(II) Chloride Equivalent | TCI AMERICA [tcichemicals.com]

- 3. bkcs.kchem.org [bkcs.kchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Michael Addition [organic-chemistry.org]

- 6. Lewis Acidic Zinc(II) Complexes of Tetradentate Ligands as Building Blocks for Responsive Assembled Supramolecular Structures | MDPI [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. jomalisc.utm.my [jomalisc.utm.my]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc in Negishi Cross-Coupling Reactions

Abstract